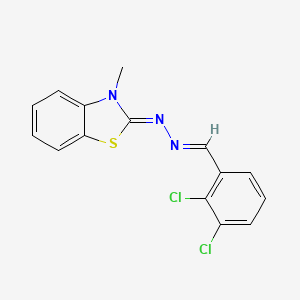![molecular formula C16H16ClNO3 B5908849 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5908849.png)
4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime, commonly known as CBOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBOX is a versatile compound that has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of CBOX is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. The ability of CBOX to form stable complexes with metal ions has been studied using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy. These studies have provided insights into the binding mode of CBOX to metal ions and the factors that influence the stability of the complexes.
Biochemical and Physiological Effects:
CBOX has been studied for its potential biochemical and physiological effects. One of the primary areas of research for CBOX is its potential as an anticancer agent. CBOX has been shown to inhibit the growth of cancer cells in vitro and in vivo. The anticancer activity of CBOX is believed to be due to its ability to inhibit the activity of metalloenzymes that are involved in the growth and proliferation of cancer cells.
実験室実験の利点と制限
CBOX has several advantages as a chemical compound for use in scientific research. It is relatively easy to synthesize, and high yields and purity can be achieved. CBOX is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, the limitations of CBOX include its potential toxicity and the need for specialized equipment for its synthesis and analysis.
将来の方向性
There are several future directions for research on CBOX. One of the primary areas of research is the development of new metal complexes of CBOX for use in catalysis, electrochemistry, and biological imaging. Another area of research is the development of new anticancer agents based on the structure of CBOX. Additionally, CBOX has potential applications in the development of new materials for use in energy storage and conversion. Further studies are needed to fully understand the potential applications of CBOX in various scientific fields.
Conclusion:
In conclusion, CBOX is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBOX can be synthesized by the reaction of 4-chlorobenzyl chloride with 3-ethoxybenzaldehyde oxime in the presence of a base. CBOX has been studied for its potential applications as a ligand for metal ions, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to fully understand the potential applications of CBOX in various scientific fields.
合成法
CBOX can be synthesized by the reaction of 4-chlorobenzyl chloride with 3-ethoxybenzaldehyde oxime in the presence of a base. The reaction yields CBOX as a white solid with a melting point of 106-108°C. The synthesis of CBOX has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
CBOX has been studied for its potential applications in various scientific fields. One of the primary areas of research for CBOX is its use as a ligand for metal ions. CBOX has been shown to form stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis, electrochemistry, and biological imaging.
特性
IUPAC Name |
(NE)-N-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-16-9-13(10-18-19)5-8-15(16)21-11-12-3-6-14(17)7-4-12/h3-10,19H,2,11H2,1H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFMVLRRSKMZJZ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(2,3-dimethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908773.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908787.png)
![4-tert-butyl-N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}benzenesulfonohydrazide](/img/structure/B5908788.png)
![N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5908789.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908795.png)
![6-acetyl-2-(2,4-dimethoxybenzylidene)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5908804.png)

![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5908842.png)
![methyl 1-(4-chlorophenyl)-3-(4-nitrophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B5908851.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908858.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908864.png)
![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5908865.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5908878.png)
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B5908885.png)